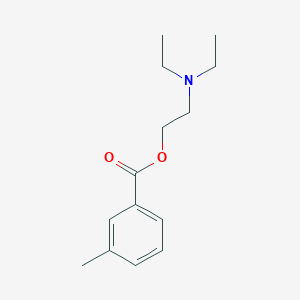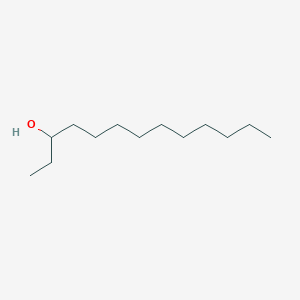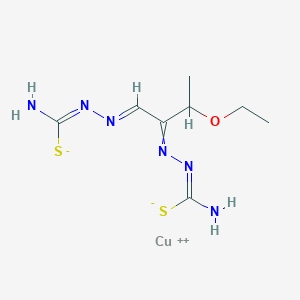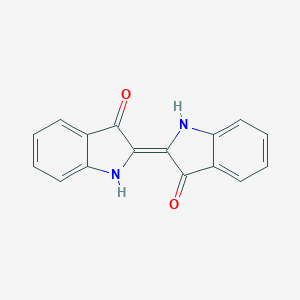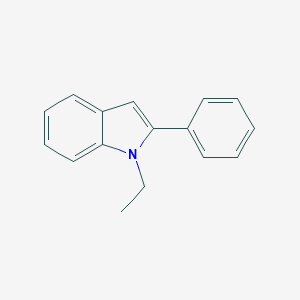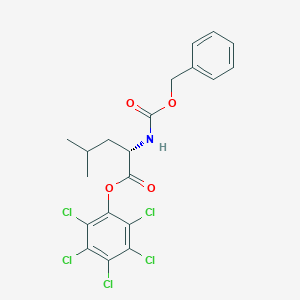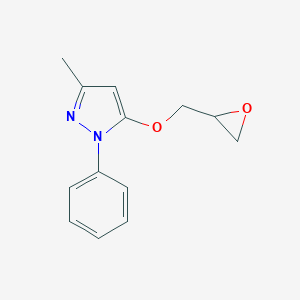
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole, commonly known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. EPP is a pyrazole-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of EPP is not fully understood. However, it is believed that EPP works by inhibiting the activity of certain enzymes and proteins in the target organism. EPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system of insects and other pests. EPP has also been shown to inhibit the activity of certain enzymes involved in the metabolism of plant species.
生化学的および生理学的効果
EPP has been shown to have various biochemical and physiological effects. In insects and other pests, EPP has been shown to cause paralysis and death by inhibiting the activity of acetylcholinesterase. In plants, EPP has been shown to inhibit the growth of plant species by inhibiting the activity of certain enzymes involved in the metabolism of plants.
実験室実験の利点と制限
One of the advantages of using EPP in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the target organism. This makes EPP a valuable tool in studying the biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using EPP in lab experiments is its potential toxicity to non-target organisms. Careful handling and disposal of EPP are required to minimize its impact on the environment.
将来の方向性
There are several future directions for the study of EPP. One of the most promising directions is the development of EPP-based pesticides and herbicides. EPP has shown significant potential in inhibiting the growth of various plant species and pests, and further research in this area could lead to the development of more effective and environmentally friendly pesticides and herbicides. Another future direction is the study of the mechanism of action of EPP. Further research in this area could lead to a better understanding of how EPP works and its potential in various scientific research applications.
合成法
EPP can be synthesized using various methods. One of the most commonly used methods is the reaction between 1-phenyl-3-methyl-5-pyrazolone and epichlorohydrin in the presence of a base catalyst. The reaction yields EPP as a white solid with a melting point of 77-80°C. Other methods, such as the reaction between 3-methyl-1-phenylpyrazole and epichlorohydrin, have also been used to synthesize EPP.
科学的研究の応用
EPP has been extensively studied for its potential in various scientific research applications. One of the most promising applications of EPP is its use as a corrosion inhibitor in metal alloys. EPP has been shown to significantly reduce the corrosion rate of metal alloys in various corrosive environments. EPP has also been studied for its potential as a pesticide and herbicide due to its ability to inhibit the growth of various plant species and pests.
特性
CAS番号 |
15083-41-7 |
|---|---|
製品名 |
5-(2,3-Epoxypropoxy)-3-methyl-1-phenylpyrazole |
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole |
InChI |
InChI=1S/C13H14N2O2/c1-10-7-13(17-9-12-8-16-12)15(14-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
InChIキー |
HFIKTDAWTDZAEU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



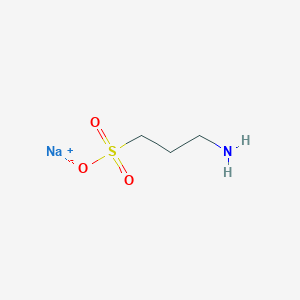

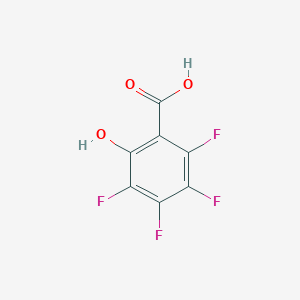
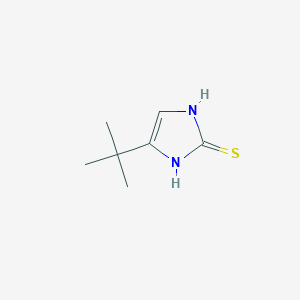
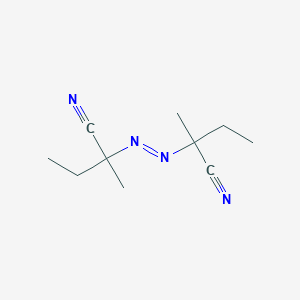
![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
